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Compound of Interest

Compound Name: (R)-Leucic acid

Cat. No.: B1205302 Get Quote

(R)-Leucic acid, also known as D-α-hydroxyisocaproic acid, is a metabolite of the branched-

chain amino acid leucine.[1] It is of significant interest to researchers in various fields, including

muscle physiology, metabolism, and cancer biology, due to its role in cellular signaling

pathways, particularly the mTOR pathway, which is a central regulator of cell growth,

proliferation, and metabolism.[2][3][4] These application notes provide detailed protocols for

utilizing (R)-Leucic acid in cell culture experiments to investigate its effects on cell signaling,

viability, and metabolism.

Data Presentation
Table 1: Properties and Storage of (R)-Leucic Acid

Property Value Reference

Molecular Formula C₆H₁₂O₃ [4]

Molecular Weight 132.16 g/mol

Appearance Solid powder

Storage (Powder) -20°C

Storage (Stock Solution)
-80°C (6 months), -20°C (1

month)

Table 2: Recommended Cell Culture Conditions for (R)-Leucic Acid Experiments
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Parameter Recommendation Reference

Cell Types

Muscle cells (e.g., C2C12, L6

myoblasts), Intestinal epithelial

cells (e.g., IPEC-J2), Cancer

cell lines

Culture Media

DMEM, MEM, or other

appropriate base media

supplemented with fetal bovine

serum (FBS), penicillin, and

streptomycin.

(R)-Leucic Acid Concentration

0.125 - 2 mM (dose-dependent

effects observed in IPEC-J2

cells)

Incubation Time
30 minutes to 72 hours,

depending on the assay.

Solvent for Stock Solution Dimethyl sulfoxide (DMSO)

Experimental Protocols
Preparation of (R)-Leucic Acid Stock and Working
Solutions
This protocol describes the preparation of a sterile stock solution of (R)-Leucic acid and its

dilution to a working concentration for cell culture experiments.

Materials:

(R)-Leucic acid powder

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile microcentrifuge tubes

Sterile-filtered pipette tips
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Cell culture medium (pre-warmed to 37°C)

Procedure:

Stock Solution Preparation (e.g., 100 mM in DMSO):

1. In a sterile environment (e.g., a biological safety cabinet), weigh out the appropriate

amount of (R)-Leucic acid powder. For 1 mL of a 100 mM stock solution, weigh 13.216

mg.

2. Transfer the powder to a sterile microcentrifuge tube.

3. Add the calculated volume of DMSO to the tube.

4. Vortex until the powder is completely dissolved.

5. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw

cycles.

6. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term

storage (up to 6 months).

Working Solution Preparation:

1. Thaw an aliquot of the (R)-Leucic acid stock solution at room temperature.

2. Dilute the stock solution to the desired final concentration in pre-warmed cell culture

medium. For example, to prepare 1 mL of a 1 mM working solution from a 100 mM stock,

add 10 µL of the stock solution to 990 µL of cell culture medium.

3. Gently mix the working solution by pipetting up and down.

4. The final DMSO concentration in the cell culture medium should be kept low (typically ≤

0.1%) to avoid solvent-induced cytotoxicity. An equivalent concentration of DMSO should

be used as a vehicle control in your experiments.
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Stock Solution Preparation

Working Solution Preparation

Weigh (R)-Leucic Acid Powder Dissolve in DMSO Aliquot into sterile tubes Store at -20°C or -80°C

Thaw Stock Solution Dilute in Pre-warmed
Cell Culture Medium Mix Gently Use Immediately in Experiment

Click to download full resolution via product page

Caption: Workflow for preparing (R)-Leucic acid solutions.

Analysis of mTOR Signaling Pathway Activation by
Western Blotting
This protocol outlines the steps to assess the activation of the mTOR signaling pathway in

response to (R)-Leucic acid treatment by analyzing the phosphorylation status of key

downstream proteins.

Materials:

Cultured cells (e.g., C2C12 myotubes)

(R)-Leucic acid working solution

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane
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Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-

p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-GAPDH or anti-

β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Cell Seeding and Treatment:

1. Seed cells in multi-well plates and allow them to adhere and grow to the desired

confluency (typically 70-80%). For muscle cells, differentiation into myotubes may be

required.

2. Serum-starve the cells for a few hours before treatment to reduce basal signaling.

3. Treat the cells with various concentrations of (R)-Leucic acid or vehicle control for the

desired time (e.g., 30 minutes for acute signaling).

Protein Extraction:

1. Wash the cells with ice-cold PBS.

2. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

3. Collect the cell lysates and centrifuge to pellet cell debris.

4. Determine the protein concentration of the supernatant using a BCA assay.

Western Blotting:
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1. Normalize protein samples to the same concentration and prepare them for SDS-PAGE by

adding sample buffer and boiling.

2. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

3. Block the membrane with blocking buffer for 1 hour at room temperature.

4. Incubate the membrane with primary antibodies overnight at 4°C.

5. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

6. Wash the membrane again with TBST.

7. Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

8. Quantify the band intensities and normalize the phosphorylated protein levels to the total

protein levels.
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Caption: Simplified mTOR signaling pathway activated by (R)-Leucic Acid.

Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of (R)-Leucic acid on cell viability and proliferation.

Materials:

Cultured cells

(R)-Leucic acid working solutions

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO or solubilization buffer

Microplate reader

Procedure:

Cell Seeding and Treatment:

1. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to

attach overnight.

2. Replace the medium with fresh medium containing various concentrations of (R)-Leucic
acid or vehicle control.

3. Incubate for the desired period (e.g., 24, 48, or 72 hours).

MTT Assay:

1. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

convert MTT into formazan crystals.

2. Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the

formazan crystals.

3. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Calculate cell viability as a percentage of the vehicle-treated control.

Lipid Accumulation Assay (Oil Red O Staining)
This protocol is designed to visualize and quantify intracellular lipid accumulation in response

to (R)-Leucic acid treatment, which has been shown to increase triglyceride content in IPEC-

J2 cells.

Materials:

Cultured cells (e.g., IPEC-J2)

(R)-Leucic acid working solutions

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1205302?utm_src=pdf-body
https://www.benchchem.com/product/b1205302?utm_src=pdf-body
https://www.benchchem.com/product/b1205302?utm_src=pdf-body
https://www.benchchem.com/product/b1205302?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6-well or 12-well plates

PBS

10% formalin

Oil Red O staining solution

60% isopropanol

Microscope

Isopropanol (100%) for quantification

Microplate reader

Procedure:

Cell Seeding and Treatment:

1. Seed cells in multi-well plates and grow to confluency.

2. Treat cells with (R)-Leucic acid or vehicle control for the desired time (e.g., 24-72 hours).

Staining:

1. Wash the cells with PBS.

2. Fix the cells with 10% formalin for 30-60 minutes.

3. Wash the cells with distilled water and then with 60% isopropanol.

4. Stain the cells with Oil Red O solution for 15-20 minutes.

5. Wash the cells with 60% isopropanol and then with distilled water to remove excess stain.

6. Visualize the lipid droplets under a microscope. Lipid droplets will appear as red-orange

structures.
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Quantification (Optional):

1. After staining and washing, add 100% isopropanol to each well to extract the Oil Red O

from the lipid droplets.

2. Incubate for 10 minutes with gentle shaking.

3. Transfer the isopropanol extract to a 96-well plate.

4. Measure the absorbance at 510 nm using a microplate reader.

General Experimental Workflow
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Start
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Caption: Overview of the experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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